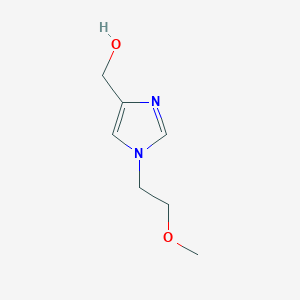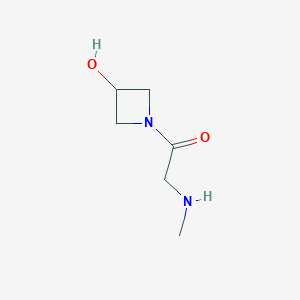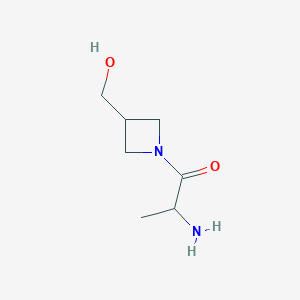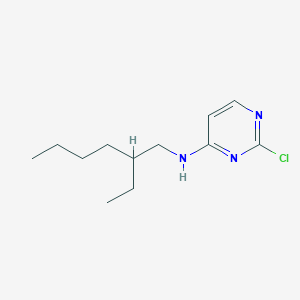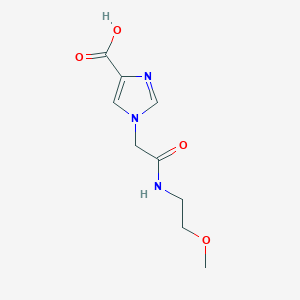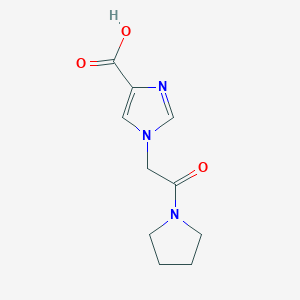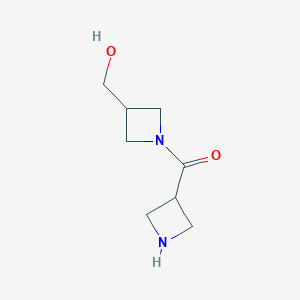
1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one
Descripción general
Descripción
Physical and Chemical Properties Analysis
“1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one” is a white crystalline powder that is soluble in water, ethanol, and other organic solvents. It has a melting point of 124-127°C and a boiling point of 293°C.Aplicaciones Científicas De Investigación
Application in Synthetic Chemistry
One significant application of related compounds is found in the synthesis and transformations of functionalized β-amino acid derivatives. The study by Kiss et al. (2018) highlights the use of various metathesis reactions, such as ring-opening, ring-closing, and cross metathesis, for accessing cyclic β-amino acids and their derivatives. These reactions are pivotal for the preparation and functionalization of cyclic β-amino acids, demonstrating their importance in drug research due to their biological relevance (Kiss, L., Kardos, M., Vass, C., & Fülöp, F., 2018).
Role in Pharmaceutical Research
The synthesis of amino-1,2,4-triazoles serves as a cornerstone for producing various pharmaceuticals, showcasing the versatility of compounds related to 1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one. A review by Nazarov et al. (2021) outlines the industrial use of 3- and 4-substituted amino-1,2,4-triazoles in creating agricultural products, pharmaceuticals, dyes, and more. This indicates the broad utility of such compounds in fine organic synthesis, underscoring their significance in developing new materials and medicines (Nazarov, V.N., Miroshnichenko, D., Ivakh, A.A., & Uspensky, B., 2021).
Antioxidant Properties and Analytical Applications
The antioxidant properties and analytical applications of related compounds are also noteworthy. Munteanu and Apetrei (2021) delve into various tests used to determine the antioxidant activity of compounds, emphasizing the relevance of these studies in food engineering, medicine, and pharmacy. This review signifies the importance of understanding the chemical reactions and detection mechanisms for analyzing antioxidant activity, which could relate to the study of compounds like this compound (Munteanu, I., & Apetrei, C., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, where it acts as an auto-receptor and hetero-receptor to regulate the release of histamine and other neurotransmitters .
Mode of Action
This compound interacts with the histamine H3 receptor as an agonist . This means it binds to the receptor and activates it, leading to a response. In this case, the response is the regulation of neurotransmitter release .
Biochemical Pathways
Upon activation of the histamine H3 receptor, there is a decrease in cyclic adenosine monophosphate (cAMP) levels . This decrease in cAMP levels can affect various biochemical pathways, including those involved in neurotransmitter release .
Pharmacokinetics
It is known that the compound has good metabolic stability .
Result of Action
The activation of the histamine H3 receptor by this compound can lead to various molecular and cellular effects. These include the regulation of neurotransmitter release, which can influence neuronal activity and various physiological processes .
Propiedades
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(10-5-3-2-4-6-10)12(15)14-7-11(13)8-14/h2-6,9,11H,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORHCOUHXKJEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


